4,5-Dihydroxy-1-methylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydroxy-1-methylimidazolidin-2-one is a chemical compound with the molecular formula C4H8N2O3 and a molecular weight of 132.12 g/mol This compound is characterized by its imidazolidinone core structure, which is substituted with hydroxyl groups at the 4 and 5 positions and a methyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxy-1-methylimidazolidin-2-one typically involves the reaction of methylurea with glyoxal under acidic or basic conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidinone ring. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydroxy-1-methylimidazolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions can be utilized to modify the compound for specific applications or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl groups.
Reduction: Reducing agents like sodium borohydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-1-methylimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors . The hydroxyl groups and the imidazolidinone ring play crucial roles in these interactions, allowing the compound to modulate biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential .
Comparison with Similar Compounds
- 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one
- 4,5-Dihydroxy-4,5-diphenylimidazolidin-2-one
Comparison: Compared to its analogs, 4,5-Dihydroxy-1-methylimidazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . For instance, the presence of a methyl group at the 1 position can influence its reactivity and interaction with other molecules, making it suitable for different applications compared to its dimethyl or diphenyl counterparts .
Properties
CAS No. |
22322-62-9 |
---|---|
Molecular Formula |
C4H8N2O3 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
4,5-dihydroxy-1-methylimidazolidin-2-one |
InChI |
InChI=1S/C4H8N2O3/c1-6-3(8)2(7)5-4(6)9/h2-3,7-8H,1H3,(H,5,9) |
InChI Key |
FCCYTEWKVKVUEB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(NC1=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.